N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE
Description
N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two benzothiazole groups attached to a benzene ring through amide linkages, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
1-N,4-N-bis(1,3-benzothiazol-2-yl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2S2/c27-19(25-21-23-15-5-1-3-7-17(15)29-21)13-9-11-14(12-10-13)20(28)26-22-24-16-6-2-4-8-18(16)30-22/h1-12H,(H,23,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBOESFFOAOBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzothiazole derivatives with benzene-1,4-dicarboxylic acid derivatives under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole groups can bind to metal ions, forming stable complexes that can inhibit or activate various enzymatic processes . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,4-BIS(1H-BENZIMIDAZOL-2-YL)BENZENE: Similar in structure but with benzimidazole groups instead of benzothiazole.
1,4-BIS(1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL)BENZENE: Contains triazole and thiadiazine groups, offering different chemical properties.
Uniqueness
N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE is unique due to its dual benzothiazole groups, which provide distinct electronic and steric properties. These features make it particularly suitable for applications in coordination chemistry and as a potential therapeutic agent.
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